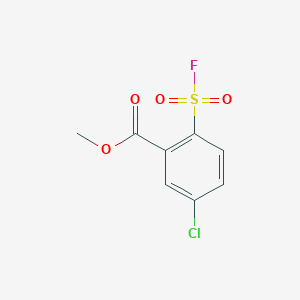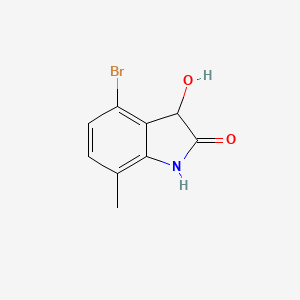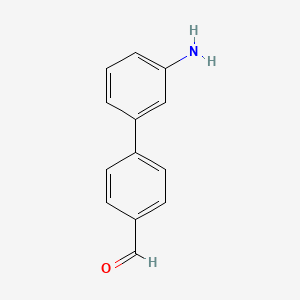
4-(3-Aminophenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminophenyl)benzaldehyde is an organic compound that features both an aldehyde and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with aniline under specific conditions. The process includes the reduction of the nitro group to an amine group. Common reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(3-Aminophenyl)benzoic acid.
Reduction: 4-(3-Aminophenyl)benzyl alcohol.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
4-(3-Aminophenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Studied for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and amine functional groups. These interactions can include the formation of Schiff bases with amines or the reduction of the aldehyde group to an alcohol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-(3-Aminophenyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(3-Aminophenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(3-Aminophenyl)benzaldehyde is unique due to the presence of both an aldehyde and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
CAS No. |
1093758-72-5 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(3-aminophenyl)benzaldehyde |
InChI |
InChI=1S/C13H11NO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H,14H2 |
InChI Key |
XSPCZIFQMMYTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



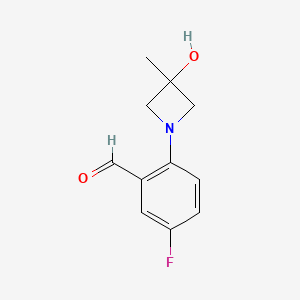
![2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)
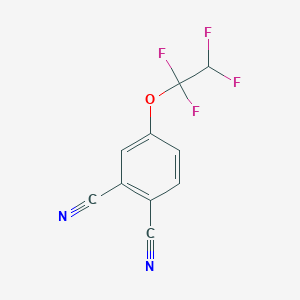

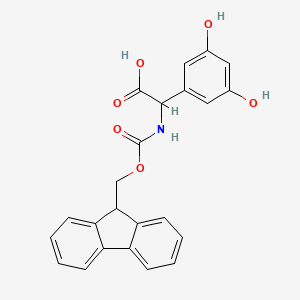



![6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione](/img/structure/B15258344.png)
![2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15258348.png)

